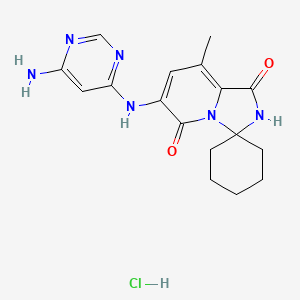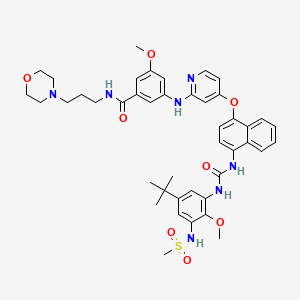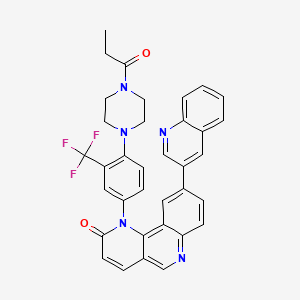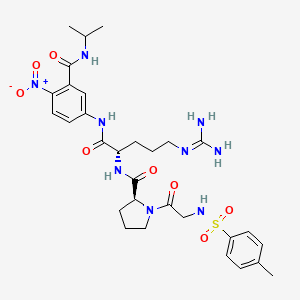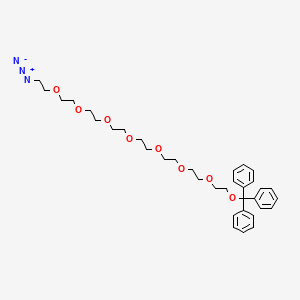
Trityl-PEG8-Azid
Übersicht
Beschreibung
Trityl-PEG8-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Trityl-PEG8-Azide involves the use of azide ion as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .Molecular Structure Analysis
The molecular weight of Trityl-PEG8-Azide is 393.5 g/mol . The molecular formula is C17H35N3O7 . It contains a total of 95 bonds, including 48 non-H bonds, 20 multiple bonds, 28 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 8 ethers (aliphatic) .Chemical Reactions Analysis
Trityl-PEG8-Azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The exact mass of Trityl-PEG8-Azide is 637.34 . The elemental analysis shows that it contains C, 65.91; H, 7.43; N, 6.59; O, 20.07 .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Trityl-PEG8-Azid ist bekannt als ein nicht spaltbarer Linker für die Biokonjugation {svg_1}. Dies bedeutet, dass er verwendet werden kann, um zwei Biomoleküle miteinander zu verbinden, was ein entscheidender Prozess in vielen biologischen und pharmazeutischen Anwendungen ist.
Fluoreszenz-Bildgebung
Trityl-Radikale haben Interesse als rein organische Bio-Bildgebungsmittel gefunden, die fluoreszierende und paramagnetische Eigenschaften kombinieren {svg_2}. Die wasserlöslichen Tris(Trichlorphenyl)methyl-Radikal-Derivate zeigen rote Doppelfluoreszenz {svg_3}. Dies macht sie für die Fluoreszenz-Bildgebung geeignet, eine Technik, die verwendet wird, um zelluläre und subzelluläre Strukturen in biologischen Proben zu visualisieren.
Studien zur Zell Aufnahme
Die Löslichkeit von Trityl-Radikalen in Wasser wird durch die Funktionalisierung mit Oligoethylenglykol (OEG)-Ketten erreicht {svg_4}. Diese Eigenschaft ermöglicht eine erfolgreiche Aufnahme des Materials durch Zellen, wie in Makrophagen-Zellkulturen gezeigt wurde {svg_5}. Dies eröffnet Möglichkeiten zur Untersuchung zellulärer Prozesse und Medikamenten-Freisetzungsmechanismen.
Organische Leuchtdioden (OLEDs)
Das stabile Tris(2,4,6-Trichlorphenyl)methyl-Radikal (TTM) und seine Derivate stellen eine Klasse von fluoreszierenden Open-Shell-Molekülen mit Emission im orange bis nahen Infrarotspektrum dar {svg_6}. Diese Moleküle stellen interessante Kandidaten dar, um das Problem der Spinstatistik in konventionellen Closed-Shell-Emittern zu überwinden, was ein limitierender Faktor für die Effizienz in OLEDs ist {svg_7}.
Magnetische Sonden in der biomedizinischen EPR-Bildgebung
Finnland-Radikale, eine Unterklasse von nicht-fluoreszierenden Trityl-Radikalen, die wasserlöslich gemacht werden können, wurden als magnetische Sonden in der biomedizinischen Elektronenspinresonanz (EPR)-Bildgebung eingesetzt {svg_8}. Diese Radikal-Spinlabels weisen eine geringe Toxizität und eine schmale Einlinienresonanz auf, die einen hohen Kontrast und eine hervorragende Bildqualität ermöglichen {svg_9}.
Synthese neuer stabiler paramagnetischer Reagenzien
Trityl-Radikale wurden bei der Synthese neuer stabiler paramagnetischer Reagenzien verwendet {svg_10}. Diese Reagenzien, auch bekannt als Spinlabels und Spinproben, werden in verschiedenen Forschungsbereichen eingesetzt, darunter Chemie, Biologie und Medizin {svg_11}.
Wirkmechanismus
Target of Action
Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Trityl-PEG8-azide contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Trityl-PEG8-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Trityl-PEG8-azide to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .
Pharmacokinetics
It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of Trityl-PEG8-azide’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.
Action Environment
Environmental factors that could influence the action of Trityl-PEG8-azide include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction
Safety and Hazards
The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Biochemische Analyse
Biochemical Properties
Trityl-PEG8-azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
As a component of PROTACs, it plays a role in the selective degradation of target proteins within cells .
Molecular Mechanism
The molecular mechanism of Trityl-PEG8-azide involves its role as a linker in PROTACs . It enables the formation of these molecules, which bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Eigenschaften
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFSMLZCBKWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



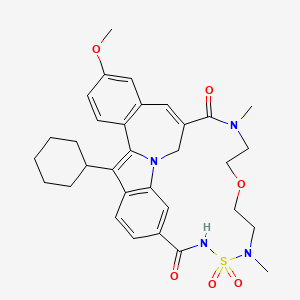
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)

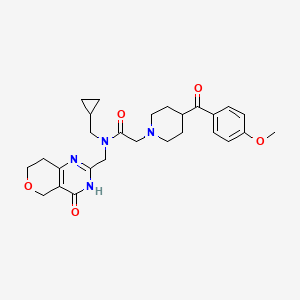
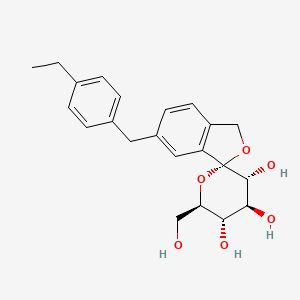
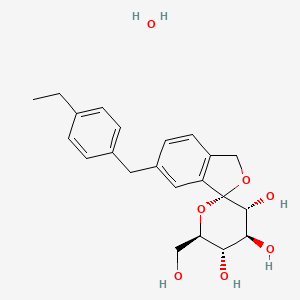
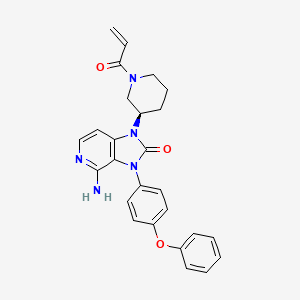
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
